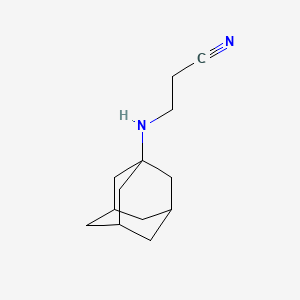
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (4CPTPA) is a novel organic acid that has been studied for its potential applications in various scientific research areas. This compound has been synthesized using a variety of methods, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the fields of biochemistry, medicinal chemistry, and materials science. In biochemistry, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential to act as a novel inhibitor of enzymes. In medicinal chemistry, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential to act as a novel drug that could be used to treat various diseases. In materials science, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential to be used as a catalyst for the production of polymers and other materials.
作用机制
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of an enzyme and prevents other molecules from binding to it. This inhibition can lead to a decrease in the activity of the enzyme, resulting in a decrease in the rate of a particular biochemical reaction. Additionally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to act as a reversible inhibitor, meaning that it can be removed from the enzyme's active site and the enzyme's activity can be restored.
Biochemical and Physiological Effects
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. In biochemical studies, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. In physiological studies, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been found to have a variety of effects on cells and tissues, including modulating the activity of various signaling pathways and influencing the expression of various genes.
实验室实验的优点和局限性
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a number of advantages and limitations for use in lab experiments. One of the major advantages of 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is its ability to act as a competitive inhibitor of enzymes, allowing for the inhibition of specific biochemical reactions in a reversible manner. Additionally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is also limited in its ability to penetrate cell membranes, meaning that it may not be effective for experiments involving intracellular targets.
未来方向
There are a variety of potential future directions for the use of 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. One potential direction is the development of novel drugs that utilize 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid as an active ingredient. Additionally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could be used as a tool to study the effects of enzyme inhibition on various biochemical pathways. 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could also be used as a tool to study the effects of gene expression on various physiological processes. Finally, 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could be used as a tool to study the effects of various signaling pathways on cell behavior.
合成方法
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been synthesized using a variety of methods, including a one-pot reaction, a two-step reaction, and a three-step reaction. The one-pot reaction involves the reaction of 1-chloro-3-trifluoromethyl-5-methylpyrazole with 4-cyclopropyl-1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The two-step reaction involves the reaction of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid with 4-chloro-3-trifluoromethyl-5-methylpyrazole in the presence of a base catalyst, followed by the reaction of the resulting intermediate with trifluoroacetic acid. The three-step reaction involves the reaction of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid with 4-chloro-3-trifluoromethyl-5-methylpyrazole in the presence of a base catalyst, followed by the reaction of the resulting intermediate with trifluoroacetic anhydride, and finally the reaction of the resulting intermediate with 4-cyclopropyl-1H-pyrazole-5-carboxylic acid.
属性
IUPAC Name |
4-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4(3-1-2-3)5(7(14)15)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFFHNMQSALZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NN=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
2103219-08-3 |
Source


|
| Record name | 4-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

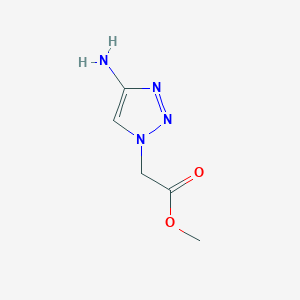
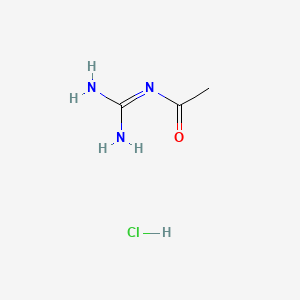

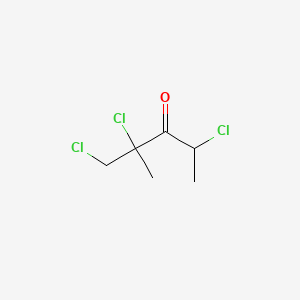
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
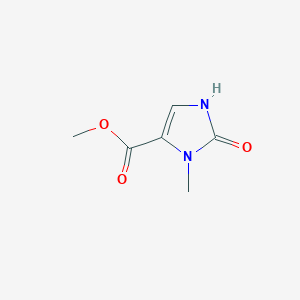
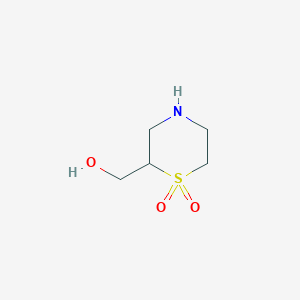
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
